An In-Depth Technical Guide to the Chemical Properties of 2,6-Difluoro-3-methoxybenzyl alcohol
An In-Depth Technical Guide to the Chemical Properties of 2,6-Difluoro-3-methoxybenzyl alcohol
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2,6-Difluoro-3-methoxybenzyl alcohol. As a key fluorinated building block, this compound is of significant interest to researchers in medicinal chemistry and materials science. This document details its physical and spectroscopic characteristics, provides a robust synthetic protocol, explores its chemical reactivity profile based on its unique substitution pattern, and discusses its application in the development of novel therapeutics. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Introduction
2,6-Difluoro-3-methoxybenzyl alcohol is a substituted aromatic alcohol that has emerged as a valuable intermediate in organic synthesis. The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to improved metabolic stability, binding affinity, and bioavailability.[1] This compound features a unique electronic profile arising from the interplay between the strongly electron-withdrawing fluoro groups and the electron-donating methoxy group, which modulates the reactivity of both the aromatic ring and the benzylic alcohol. Its utility has been demonstrated in the synthesis of complex molecules, including potent and selective nuclear receptor modulators, highlighting its importance for drug development professionals.[2] This guide serves as a technical resource for scientists, offering detailed information to facilitate its effective use in research and development.
Chemical Identity and Physical Properties
Precise identification and understanding of physical properties are fundamental for the successful application of any chemical compound. The key identifiers and properties for 2,6-Difluoro-3-methoxybenzyl alcohol are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (2,6-Difluoro-3-methoxyphenyl)methanol |
| CAS Number | 153579-37-8 |
| Molecular Formula | C₈H₈F₂O₂ |
| Molecular Weight | 174.14 g/mol |
| Canonical SMILES | COC1=C(C(=C(C=C1)F)CO)F |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white solid | [3] |
| Melting Point | 49-53 °C | Manufacturer Data |
| Boiling Point | Not determined | |
| Stability | Stable under normal storage conditions | [3] |
| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2,6-Difluoro-3-methoxybenzyl alcohol. The expected characteristic signals are detailed below.
Table 3: Spectroscopic Data Summary
| Technique | Characteristic Features |
|---|---|
| ¹H NMR | δ ~3.9 ppm (s, 3H, -OCH₃) : A sharp singlet for the methoxy protons.δ ~4.7 ppm (s, 2H, -CH₂OH) : A singlet for the benzylic protons. This peak may broaden or become a triplet depending on the solvent and concentration due to coupling with the hydroxyl proton.δ ~2.0-2.5 ppm (br s, 1H, -OH) : A broad, exchangeable singlet for the hydroxyl proton.δ ~6.8-7.2 ppm (m, 2H, Ar-H) : A complex multiplet region for the two aromatic protons, showing coupling to each other and to the adjacent fluorine atoms. |
| ¹³C NMR | Signals expected in the aromatic region (~110-160 ppm) will show complex splitting patterns (doublets or triplets) due to C-F coupling. A signal for the methoxy carbon (~56 ppm) and the benzylic carbon (~58-62 ppm, may show splitting due to C-F coupling) are also expected. |
| IR Spectroscopy | ~3400-3300 cm⁻¹ (broad, strong) : O-H stretching vibration, characteristic of the alcohol functional group.[4][5]~3000-2850 cm⁻¹ : C-H stretching from the aromatic ring and CH₂/CH₃ groups.~1600-1450 cm⁻¹ : C=C stretching vibrations within the aromatic ring.~1250-1000 cm⁻¹ : Strong C-O stretching of the primary alcohol and C-F stretching vibrations.[5][6] |
Synthesis and Manufacturing
The most common and logical laboratory-scale synthesis of 2,6-Difluoro-3-methoxybenzyl alcohol involves the reduction of the corresponding benzaldehyde. The aldehyde precursor, 2,6-difluoro-3-methoxybenzaldehyde, can be synthesized via directed ortho-metalation of 2,4-difluoroanisole.
Common Synthetic Route
The synthetic pathway proceeds in two main steps:
-
Formylation: 2,4-Difluoroanisole is treated with a strong base like lithium diisopropylamide (LDA) to selectively deprotonate the position between the two fluorine atoms. This lithiated intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group.
-
Reduction: The resulting 2,6-difluoro-3-methoxybenzaldehyde is then reduced to the target benzyl alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.
Workflow Diagram: Synthesis of 2,6-Difluoro-3-methoxybenzyl alcohol
Caption: A typical two-step synthesis workflow.
Detailed Experimental Protocol (Reduction Step)
This protocol describes the reduction of 2,6-difluoro-3-methoxybenzaldehyde.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoro-3-methoxybenzaldehyde (1.0 eq) and dissolve it in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the pH is neutral (~7) and gas evolution ceases. Self-Validation: The cessation of bubbling indicates the complete neutralization of excess NaBH₄.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2,6-Difluoro-3-methoxybenzyl alcohol.
Chemical Reactivity and Profile
The reactivity of 2,6-Difluoro-3-methoxybenzyl alcohol is dictated by its two primary functional regions: the primary alcohol and the electronically complex aromatic ring.
Reactivity of the Hydroxyl Group
The benzylic alcohol behaves as a typical primary alcohol and can undergo a variety of common transformations:
-
Oxidation: It can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidation will lead to the carboxylic acid.
-
Etherification: The hydroxyl group can be converted into an ether, for example, through the Williamson ether synthesis by first deprotonating with a base (e.g., NaH) followed by reaction with an alkyl halide. This is a key reaction for its use as a building block.[2]
-
Esterification: It readily reacts with carboxylic acids (Fischer esterification) or acyl chlorides to form esters.
-
Conversion to Alkyl Halide: The alcohol can be converted to a more reactive benzyl halide (e.g., bromide or chloride) using reagents like PBr₃ or SOCl₂.
Aromatic Ring Reactivity
The substitution pattern on the benzene ring creates a unique electronic environment.
-
Fluorine Atoms (C2, C6): Act as strong electron-withdrawing groups through the inductive effect (-I), deactivating the ring towards electrophilic aromatic substitution (EAS).
-
Methoxy Group (C3): Acts as a strong electron-donating group through resonance (+R) and a weak electron-withdrawing group through induction (-I). The resonance effect dominates, making it an ortho-, para- director.
The net effect is a highly deactivated ring. The positions ortho to the methoxy group (C2 and C4) and para (C6) are the most activated by resonance. However, C2 and C6 are blocked by fluorine atoms. Therefore, C4 is the most probable site for any potential EAS reaction, though the reaction would likely require harsh conditions due to the deactivating influence of the adjacent fluorine at C2.
Diagram: Electronic Effects on the Aromatic Ring
Caption: Electronic contributions of substituents.
Applications in Research and Development
2,6-Difluoro-3-methoxybenzyl alcohol is primarily used as a specialized building block in the synthesis of high-value organic molecules, particularly for the pharmaceutical industry.
Intermediate in Medicinal Chemistry
The compound serves as a crucial precursor for introducing the 2,6-difluoro-3-methoxybenzyl moiety into larger molecules. A prominent example is in the development of Retinoid-related Orphan Receptor gamma t (RORγt) inverse agonists.[2] These modulators are being investigated for the treatment of autoimmune and inflammatory diseases. In this context, the alcohol is converted to a benzyl ether and incorporated into a sulfone-based scaffold. The 2,6-difluoro substitution pattern was found to be critical for achieving high potency and selectivity.[2]
Role in Agrochemicals
Substituted benzyl alcohols are common intermediates in the synthesis of pesticides and herbicides.[7] While specific public-domain examples for this exact molecule are less common, its structural motifs are consistent with those found in biologically active agrochemicals.
Safety and Handling
Proper handling of 2,6-Difluoro-3-methoxybenzyl alcohol is essential for laboratory safety. The compound is classified as an irritant.
Table 4: Safety and Toxicological Profile
| Hazard Type | GHS Classification & Statement |
|---|---|
| Skin Contact | Skin Irritant 2 (H315): Causes skin irritation.[3] |
| Eye Contact | Eye Irritant 2 (H319): Causes serious eye irritation.[3] |
| Inhalation | STOT SE 3 (H335): May cause respiratory irritation.[3] |
-
Handling Precautions: Avoid direct contact with the substance. Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Storage Conditions: Store in a cool, well-ventilated area in a tightly closed container. Keep away from strong oxidizing agents and strong acids.[3]
-
First Aid Measures:
Conclusion
2,6-Difluoro-3-methoxybenzyl alcohol is a highly functionalized arene with significant potential as a synthetic intermediate. Its value is derived from the strategic placement of fluoro and methoxy groups, which provides a unique handle for constructing complex molecular architectures. A clear understanding of its properties, synthetic routes, and reactivity profile, as detailed in this guide, enables researchers to leverage its full potential in advancing drug discovery and other areas of chemical science.
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